![molecular formula C23H20FN3O3S B2488421 2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 899902-84-2](/img/no-structure.png)

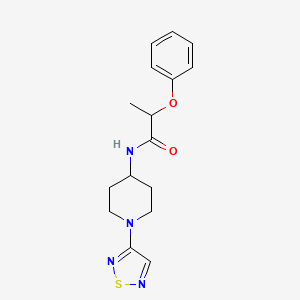

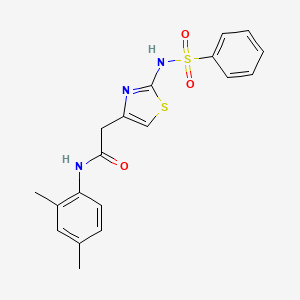

2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Synthetic routes for structurally related compounds often involve multistep reactions, starting from basic heterocyclic scaffolds and incorporating various substituents through reactions like condensation, acylation, or substitution. For example, the synthesis of related thieno[2,3-d]pyrimidin-4-ones involves condensation reactions with aromatic aldehydes in the presence of NaOH, indicating the use of base-catalyzed conditions for constructing such frameworks (Elmuradov et al., 2011).

Molecular Structure Analysis

Crystal structure analyses of related compounds reveal that these molecules often adopt folded conformations around certain atoms or functional groups. This folding influences their interactions, such as hydrogen bonding, which stabilizes their molecular structure and affects their biological activity (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including substitutions and cyclization, to introduce or modify functional groups. This adaptability allows for the exploration of structure-activity relationships, especially in the context of medicinal chemistry, where modifications can significantly impact biological activity and specificity (Gangjee et al., 2008).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with 2-fluorobenzoyl chloride, followed by benzyl protection and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one", "2-fluorobenzoyl chloride", "benzyl alcohol", "triethylamine", "acetic anhydride", "sodium bicarbonate", "hydrogen peroxide" ], "Reaction": [ "Step 1: 2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is dissolved in dry dichloromethane and cooled to 0°C. Triethylamine is added dropwise, followed by the addition of 2-fluorobenzoyl chloride. The reaction mixture is stirred for 2 hours at room temperature.", "Step 2: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 3: The crude product is dissolved in dry dichloromethane and cooled to 0°C. Benzyl alcohol and triethylamine are added dropwise, followed by the addition of acetic anhydride. The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the protected intermediate.", "Step 5: The protected intermediate is dissolved in dry dichloromethane and cooled to 0°C. Hydrogen peroxide is added dropwise, followed by the addition of acetic acid. The reaction mixture is stirred for 2 hours at room temperature.", "Step 6: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product." ] } | |

CAS-Nummer |

899902-84-2 |

Produktname |

2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide |

Molekularformel |

C23H20FN3O3S |

Molekulargewicht |

437.49 |

IUPAC-Name |

2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide |

InChI |

InChI=1S/C23H20FN3O3S/c1-14-15(2)31-22-20(14)21(29)26(12-16-8-4-3-5-9-16)23(30)27(22)13-19(28)25-18-11-7-6-10-17(18)24/h3-11H,12-13H2,1-2H3,(H,25,28) |

InChI-Schlüssel |

DOBOCSGZKOJVEN-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)